![molecular formula C27H40N12O8 B12323069 2-[[2-[[[9-[2-(2-amino-3-methylbutanoyl)oxyethoxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B12323069.png)
2-[[2-[[[9-[2-(2-amino-3-methylbutanoyl)oxyethoxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]ethyl 2-amino-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[[2-[[[9-[2-(2-amino-3-méthylbutanoyl)oxyethoxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]ethyl 2-amino-3-méthylbutanoate est un composé organique complexe. Il se caractérise par sa structure complexe, qui comprend de multiples groupes fonctionnels tels que des groupes amino, purine et ester.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-[[2-[[[9-[2-(2-amino-3-méthylbutanoyl)oxyethoxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]ethyl 2-amino-3-méthylbutanoate implique plusieurs étapes. Le processus commence généralement par la préparation du dérivé purine, suivie de l'introduction des groupes amino et ester. Les conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs et de solvants spécifiques pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés. Le processus est optimisé pour minimiser les déchets et maximiser l'efficacité. Les étapes clés comprennent la purification des intermédiaires et du produit final à l'aide de techniques telles que la chromatographie et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[[2-[[[9-[2-(2-amino-3-méthylbutanoyl)oxyethoxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]ethyl 2-amino-3-méthylbutanoate subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs tels que des halogènes ou des nucléophiles.
Réactifs et conditions courants
Les réactions de ce composé nécessitent souvent des réactifs et des conditions spécifiques pour se dérouler efficacement. Par exemple, les réactions d'oxydation peuvent nécessiter des conditions acides ou basiques, tandis que les réactions de réduction peuvent nécessiter des solvants anhydres pour éviter les réactions secondaires.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé.
Applications de recherche scientifique
Le 2-[[2-[[[9-[2-(2-amino-3-méthylbutanoyl)oxyethoxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]ethyl 2-amino-3-méthylbutanoate a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme brique élémentaire pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses interactions avec les enzymes et autres biomolécules.
Médecine : La recherche se poursuit pour explorer ses applications thérapeutiques potentielles, telles que son utilisation dans le développement de médicaments pour traiter diverses maladies.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 2-[[2-[[[9-[2-(2-amino-3-méthylbutanoyl)oxyethoxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]ethyl 2-amino-3-méthylbutanoate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent du contexte et de l'application spécifiques du composé.
Applications De Recherche Scientifique
2-[[2-[[[9-[2-(2-amino-3-methylbutanoyl)oxyethoxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]ethyl 2-amino-3-methylbutanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[[2-[[[9-[2-(2-amino-3-methylbutanoyl)oxyethoxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]ethyl 2-amino-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-amino-3-méthylpentanoïque : Un acide aminé à chaîne ramifiée présentant des caractéristiques structurelles similaires.
Acide 2-amino-3-méthylbutanoïque : Un autre dérivé d'acide aminé présentant des propriétés comparables.
2-[(2-hydroxy-3-méthylbutanoyl)amino]-3-méthylbutanoate de méthyle : Un composé apparenté présentant des groupes fonctionnels similaires.
Unicité
Ce qui distingue le 2-[[2-[[[9-[2-(2-amino-3-méthylbutanoyl)oxyethoxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]ethyl 2-amino-3-méthylbutanoate, c'est sa structure complexe, qui permet un large éventail de réactions chimiques et d'applications potentielles. Sa combinaison unique de groupes fonctionnels en fait un composé polyvalent pour la recherche scientifique et l'utilisation industrielle.
Propriétés
Formule moléculaire |
C27H40N12O8 |
|---|---|
Poids moléculaire |
660.7 g/mol |
Nom IUPAC |
2-[[2-[[[9-[2-(2-amino-3-methylbutanoyl)oxyethoxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]ethyl 2-amino-3-methylbutanoate |
InChI |
InChI=1S/C27H40N12O8/c1-14(2)16(28)24(42)46-7-5-44-12-38-10-32-18-20(38)34-26(36-22(18)40)30-9-31-27-35-21-19(23(41)37-27)33-11-39(21)13-45-6-8-47-25(43)17(29)15(3)4/h10-11,14-17H,5-9,12-13,28-29H2,1-4H3,(H2,30,34,36,40)(H2,31,35,37,41) |
Clé InChI |
WLNNOXICHLWLAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)NCNC3=NC4=C(C(=O)N3)N=CN4COCCOC(=O)C(C(C)C)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B12322986.png)
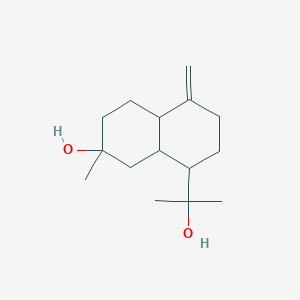

![4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12322994.png)
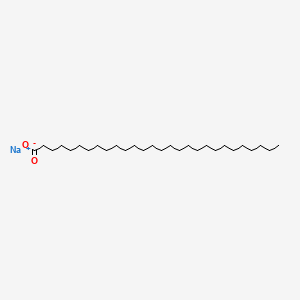
![1,5,7,11-Tetraaza-6-cupraspiro[5.5]undecane-6,6-bis(ylium) chloride](/img/structure/B12322999.png)
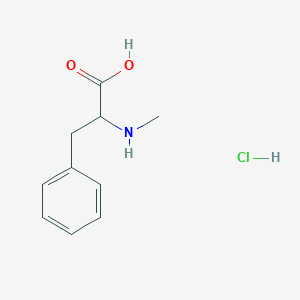
![butyl [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12323005.png)
![5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol](/img/structure/B12323008.png)
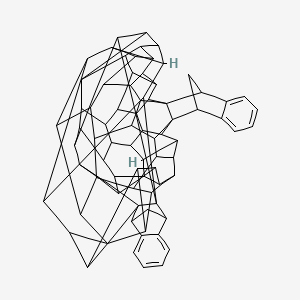


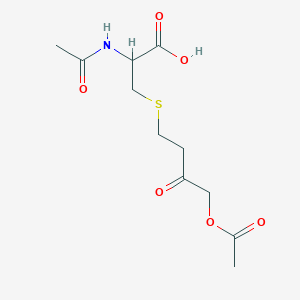
![5-[(1Z)-1-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-hydroxybenzoic acid](/img/structure/B12323077.png)
